molecular formula C6H12O6 B1212315 2-deoxy-D-gluconic acid CAS No. 3442-69-1

2-deoxy-D-gluconic acid

Cat. No.: B1212315
CAS No.: 3442-69-1
M. Wt: 180.16 g/mol
InChI Key: PALQXFMLVVWXFD-KODRXGBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deoxy-D-gluconic acid (C6H12O6) is a key metabolite of the well-studied glycolytic inhibitor, 2-deoxy-D-glucose (2-DG). Research indicates it is formed through the metabolic processing of 2-DG by biological systems, such as baker's yeast . As 2-DG is a known competitive inhibitor of glucose metabolism that is taken up by glucose transporters, its conversion to this compound represents a significant metabolic pathway . This compound is of high research value in the study of cellular metabolic fluxes, particularly in exploring the gluconate shunt and related pathways . Scientists utilize this compound to investigate altered metabolic states in various research models, including studies on energy stress and the unfolded protein response often induced by its precursor . It serves as a critical tool for researchers in cell biology and biochemistry aiming to dissect glucose metabolism intricacies and develop interventions for metabolic dysregulation. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3442-69-1

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-4(9)6(12)3(8)1-5(10)11/h3-4,6-9,12H,1-2H2,(H,10,11)/t3-,4-,6+/m1/s1

InChI Key

PALQXFMLVVWXFD-KODRXGBYSA-N

SMILES

C(C(C(C(CO)O)O)O)C(=O)O

Isomeric SMILES

C([C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)C(=O)O

Synonyms

2-deoxy-D-gluconate
2-deoxy-D-gluconic acid
2-deoxygluconic acid

Origin of Product

United States

Biochemical Pathways and Metabolic Fates of 2 Deoxy D Gluconic Acid

Catabolic Processes of 2-Deoxy-D-Gluconic Acid

This compound is a key intermediate in the metabolic pathways of various organisms, particularly in the breakdown of sugars and sugar acids. Its catabolism is closely linked to several important metabolic routes.

Role in Gluconate Catabolism in Microorganisms

In many microorganisms, the catabolism of D-gluconate involves its conversion to 2-keto-3-deoxy-D-gluconate (KDG). google.comfrontiersin.orgfrontiersin.org Some strains of the fungus Aspergillus niger, for instance, are known to catabolize D-gluconate by first dehydrating it to form KDG. google.comfrontiersin.orgfrontiersin.org This KDG is then cleaved by a KDG-aldolase into D-glyceraldehyde and pyruvate (B1213749), which can subsequently enter the glycolytic pathway. google.com The hyperthermophilic archaeon Sulfolobus solfataricus also metabolizes glucose to gluconate, which is then dehydrated to KDG. researchgate.net

Intermediacy in the Non-Phosphorylative Entner-Doudoroff Pathway

This compound, in the form of its keto-derivative KDG, is a central intermediate in the non-phosphorylative Entner-Doudoroff (npED) pathway. google.comresearchgate.net This pathway is a variation of the classical Entner-Doudoroff pathway and is found in some microorganisms, including the hyperthermophilic archaeon Sulfolobus solfataricus. researchgate.netnih.gov In the npED pathway, D-gluconate is dehydrated to KDG, which is then cleaved by an aldolase (B8822740) into pyruvate and D-glyceraldehyde. researchgate.net The D-glyceraldehyde can be further oxidized to D-glyceric acid and then phosphorylated to enter glycolysis. researchgate.net This pathway is notable for its lack of phosphorylation steps in the initial stages of glucose breakdown. wikipedia.org

Connections to Hexuronate and Alginate Degradation Pathways

The metabolic pathways for hexuronates and alginate also converge on the formation of 2-keto-3-deoxy-D-gluconate (KDG). google.com Alginate, a polysaccharide found in brown macroalgae, is broken down by some bacteria into monosaccharides. kyoto-u.ac.jp These monosaccharides are then converted to 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH), which is subsequently reduced to KDG. kyoto-u.ac.jpresearchgate.net Similarly, the degradation of D-galacturonate, a major component of pectin, can proceed through pathways that generate KDG. researchgate.net In some marine bacteria, a novel pathway for alginate degradation has been identified where alginate is converted to KDG via intermediates like 5-dehydro-4-deoxy-d-glucuronate (B1240748) (DDG) and 3-deoxy-d-glycerol-2,5-hexdiulosonate (DGH). acs.org

Pathways Involving 2-Keto-3-Deoxy-D-Gluconic Acid (KDG) as an Intermediate

2-Keto-3-deoxy-D-gluconic acid (KDG) is a crucial metabolic intermediate derived from gluconic acid and serves as a gateway to central metabolism. google.comresearchgate.netresearchgate.net

Conversion from Gluconic Acid

The conversion of gluconic acid to KDG is a key enzymatic step in several metabolic pathways. google.com This dehydration reaction is catalyzed by the enzyme gluconate dehydratase. researchgate.netnih.gov This process has been observed in various microorganisms, including the archaeon Sulfolobus solfataricus and certain strains of the fungus Aspergillus niger. google.comresearchgate.net The enzymatic synthesis of KDG from D-gluconate has been demonstrated using gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax, highlighting a simple and efficient method for its production. nih.govresearchgate.net

Subsequent Entry into Central Metabolic Pathways (e.g., Citric Acid Cycle, Pentose (B10789219) Phosphate (B84403) Pathway)

Once formed, 2-keto-3-deoxy-D-gluconate (KDG) is typically cleaved by the enzyme KDG aldolase into pyruvate and glyceraldehyde-3-phosphate. kyoto-u.ac.jpresearchgate.net These two products are central metabolites that can readily enter mainstream metabolic pathways. Pyruvate can be converted to acetyl-CoA and enter the citric acid cycle for energy production. Glyceraldehyde-3-phosphate is an intermediate of both glycolysis and the pentose phosphate pathway (PPP). rsc.org In the semi-phosphorylative Entner-Doudoroff pathway, KDG is first phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) by KDG kinase before being cleaved. nih.govmodelseed.orgoup.com The resulting glyceraldehyde-3-phosphate can then proceed through the later stages of glycolysis to generate ATP and pyruvate. wikipedia.org

Enzymes in this compound Metabolism

EnzymeFunctionPathway(s)
Gluconate Dehydratase Converts D-gluconate to 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netnih.govGluconate Catabolism, Non-Phosphorylative Entner-Doudoroff Pathway. google.comresearchgate.net
2-Keto-3-Deoxy-D-Gluconate (KDG) Aldolase Cleaves KDG into pyruvate and D-glyceraldehyde. google.comGluconate Catabolism, Non-Phosphorylative Entner-Doudoroff Pathway. google.comresearchgate.net
DEH Reductase Reduces 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH) to KDG. kyoto-u.ac.jpAlginate Degradation. kyoto-u.ac.jp
2-Keto-3-Deoxy-D-Gluconate (KDG) Kinase Phosphorylates KDG to 2-keto-3-deoxy-6-phosphogluconate (KDPG). kyoto-u.ac.jpmodelseed.orgSemi-Phosphorylative Entner-Doudoroff Pathway. nih.gov
2-Keto-3-Deoxy-6-Phosphogluconate (KDPG) Aldolase Cleaves KDPG into pyruvate and glyceraldehyde-3-phosphate. kyoto-u.ac.jpSemi-Phosphorylative Entner-Doudoroff Pathway. nih.gov

Key Intermediates in Related Pathways

Compound NameAbbreviationRole
2-Keto-3-Deoxy-D-Gluconic AcidKDGCentral intermediate in the catabolism of gluconate, hexuronates, and alginate. google.comresearchgate.net
4-Deoxy-L-erythro-5-hexoseulose Uronic AcidDEHIntermediate in alginate degradation, converted to KDG. kyoto-u.ac.jpresearchgate.net
2-Keto-3-deoxy-6-phosphogluconateKDPGPhosphorylated intermediate in the semi-phosphorylative Entner-Doudoroff pathway. nih.govwikipedia.org
D-GlyceraldehydeProduct of KDG cleavage, enters glycolysis. researchgate.net
PyruvateProduct of KDG cleavage, enters the citric acid cycle. researchgate.net

Metabolism of 2-Amino-2-Deoxy-D-Gluconic Acid (D-Glucosaminic Acid)

D-glucosaminic acid, also known as 2-amino-2-deoxy-D-gluconic acid, is an amino sugar that can be utilized by certain bacteria as a source of carbon and nitrogen. nih.gov Its metabolic pathway involves a series of enzymatic steps, beginning with its transport into the cell and phosphorylation, followed by its conversion into an intermediate of the Entner-Doudoroff pathway. nih.govresearchgate.net

In bacteria such as Salmonella enterica serovar Typhimurium, the catabolism of D-glucosaminate begins with its transport across the cell membrane and concurrent phosphorylation. researchgate.netnih.gov This process is handled by a specific phosphotransferase system (PTS), a common mechanism in bacteria for sugar uptake. nih.govresearchgate.net The genes encoding this system, designated dgaABCD, are part of the dga operon. nih.govnih.gov This system phosphorylates D-glucosaminate at the C-6 position as it is transported into the cell, yielding D-glucosaminate-6-phosphate (DGA-6-P). nih.govresearchgate.netebi.ac.uk

Following its formation, D-glucosaminate-6-phosphate is the substrate for the next enzymatic reaction. nih.gov The enzyme D-glucosaminate-6-phosphate ammonia-lyase (DGL), the product of the dgaE gene, catalyzes the elimination of ammonia (B1221849) from DGA-6-P. nih.govresearchgate.netnih.gov This reaction is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) and results in the formation of 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P). nih.govresearchgate.net KDG-6-P is a key intermediate that can then enter the Entner-Doudoroff pathway. nih.gov The subsequent step, catalyzed by the aldolase DgaF, cleaves KDG-6-P into glyceraldehyde-3-phosphate and pyruvate. researchgate.netresearchgate.netnih.gov

EnzymeGeneSubstrateProductCofactor
D-glucosaminate PTS permeasedgaABCDD-glucosaminateD-glucosaminate-6-phosphatePhosphoenolpyruvate
D-glucosaminate-6-phosphate ammonia-lyase (DGL)dgaED-glucosaminate-6-phosphate2-keto-3-deoxygluconate 6-phosphatePyridoxal 5'-phosphate (PLP)
KDG-6-P aldolasedgaF2-keto-3-deoxygluconate 6-phosphateGlyceraldehyde-3-phosphate + PyruvateN/A

D-Glucosaminate Transport and Phosphorylation

Metabolic Interplay with 2-Deoxy-D-Glucose and its Analogs

2-deoxy-D-glucose (2-DG), a structural analog of D-glucose, serves as a precursor to this compound. cdnsciencepub.com Its structural similarity to both glucose and mannose allows it to interfere significantly with central carbohydrate metabolic pathways. mdpi.comnih.govmdpi.com

As a mimic of D-glucose, 2-deoxy-D-glucose is transported into cells via glucose transporters. mdpi.com Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). mdpi.commdpi.com This phosphorylated product cannot be further metabolized in the glycolytic pathway because the absence of the hydroxyl group at the C-2 position prevents its isomerization to fructose-6-phosphate (B1210287). mdpi.commdpi.com The intracellular accumulation of 2-DG-6-P leads to the inhibition of key glycolytic enzymes. pnas.org It acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase and a non-competitive inhibitor of hexokinase, effectively blocking glycolysis and leading to a depletion of cellular ATP. mdpi.compnas.orgnih.gov

The metabolic interference of 2-deoxy-D-glucose extends beyond glycolysis due to its structural resemblance to D-mannose, a C-2 epimer of D-glucose. nih.govmdpi.com This similarity allows 2-DG to disrupt D-mannose metabolism and, critically, the process of N-linked glycosylation. nih.govmdpi.com N-linked glycosylation is essential for the proper folding and function of many proteins. 2-DG competes with mannose for incorporation into dolichol-linked oligosaccharide precursors in the endoplasmic reticulum. researchgate.netplos.org This fraudulent incorporation disrupts the synthesis of glycoproteins, leading to an accumulation of unfolded or misfolded proteins, which in turn induces the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. researchgate.netwikipedia.org This inhibitory effect on N-glycosylation can be specifically reversed by the addition of exogenous D-mannose, which competes with 2-DG and restores the normal glycosylation process without affecting the inhibition of glycolysis. aai.org

The fluorinated analog, 2-deoxy-2-fluoro-D-glucose (FDG), is also metabolized in various organisms, with its metabolic fate studied in detail in the model plant Arabidopsis thaliana. frontiersin.orgnih.gov In plants, FDG is not merely trapped as a phosphate ester but is converted into several other products. researchgate.net Research using mass spectrometry and NMR has identified four major end products of FDG metabolism in Arabidopsis leaf tissue: 2-deoxy-2-fluoro-gluconic acid, FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, and uridine-diphosphate-FDG (UDP-FDG). frontiersin.orgnih.govresearchgate.netfrontiersin.org This indicates that pathways such as glycolysis and starch degradation are involved in its metabolism. frontiersin.orgresearchgate.net The formation of 2-deoxy-2-fluoro-gluconic acid demonstrates that FDG can undergo oxidation. frontiersin.org The metabolism of FDG in plants is considerably different from that in animal cells, where it is primarily trapped as FDG-6-phosphate. frontiersin.orgresearchgate.net

Model OrganismCompound AdministeredIdentified Metabolites
Arabidopsis thaliana2-deoxy-2-fluoro-D-glucose (FDG)2-deoxy-2-fluoro-gluconic acid
FDG-6-phosphate
2-deoxy-2-fluoro-maltose
Uridine-diphosphate-FDG (UDP-FDG)

Enzymology and Enzymatic Mechanisms Associated with 2 Deoxy D Gluconic Acid

Characterization of Enzymes Involved in 2-Deoxy-D-Gluconic Acid Metabolism

The catabolism of this compound and related compounds is facilitated by specific enzymes that handle their unique chemical structures. Research has identified and characterized several key players in these metabolic pathways, including dehydratases, aldolases, and oxidases.

Gluconate dehydratase (GAD), also known as D-gluconate hydro-lyase (EC 4.2.1.39), is a crucial enzyme in the Entner-Doudoroff (ED) pathway, a metabolic route for glucose degradation in many microbes. rsc.org The primary function of GAD is to catalyze the dehydration of D-gluconate to form 2-keto-3-deoxy-D-gluconate (KDG). researchgate.netgenome.jp

The reaction catalyzed by GAD is as follows: D-gluconate ⇌ 2-keto-3-deoxy-D-gluconate + H₂O researchgate.netgenome.jp

This enzyme is classified as a hydro-lyase, as it cleaves a carbon-oxygen bond. researchgate.net While D-gluconate exists in equilibrium with its lactone form (D-glucono-δ-lactone), the enzyme specifically recognizes the open-chain D-gluconate as its substrate. researchgate.net However, due to the equilibrium, the lactone will convert to the open-chain form in an aqueous solution, allowing the enzyme to eventually process the entire substrate pool. researchgate.net

GAD from different organisms exhibits varying properties. For instance, the GAD from the hyperthermophilic archaeon Thermoproteus tenax is noted for its ability to convert D-gluconate to stereochemically pure D-KDG with high efficiency and minimal side products, making it a valuable biocatalyst for synthesizing KDG. researchgate.netresearchgate.net In contrast, the GAD from Clostridium pasteurianum shows no activity with D-galactonate, indicating a degree of substrate specificity. genome.jp Research has also focused on identifying more efficient GAD enzymes, such as those from Achromobacter xylosoxidans, for industrial applications, although stability can be a challenge. google.com

Table 1: Properties of Gluconate Dehydratase (GAD) from Various Organisms

OrganismEnzyme NameEC NumberSubstrate(s)Product(s)Key CharacteristicsReference
Clostridium pasteurianumD-gluconate dehydratase4.2.1.39D-gluconate2-dehydro-3-deoxy-D-gluconate, H₂OSpecific for D-gluconate; no activity with D-galactonate. genome.jp
Thermoproteus tenaxGluconate dehydratase (GAD)4.2.1.39D-gluconate2-keto-3-deoxy-D-gluconate (KDG)Hyperthermophilic; provides high-yield (≈90%), stereospecific synthesis of KDG. researchgate.netresearchgate.net
Achromobacter xylosoxidansGluconate dehydratase4.2.1.39D-gluconateKDGBroad substrate specificity with a preference for gluconate; optimal temperature of 50°C but with limited stability. google.com

2-Oxo-3-deoxy-D-gluconate aldolase (B8822740) (KDG aldolase or KDGA) is another pivotal enzyme in the ED pathway, catalyzing the reversible cleavage of 2-keto-3-deoxy-D-gluconate (KDG). nih.gov This reaction breaks KDG into pyruvate (B1213749) and D-glyceraldehyde. nih.gov In organisms utilizing the phosphorylated ED pathway, the substrate is 2-keto-3-deoxy-6-phosphogluconate (KDPG), which is cleaved into pyruvate and D-glyceraldehyde-3-phosphate. researchgate.netebi.ac.uk

KDG aldolase from the hyperthermophilic archaeon Sulfolobus solfataricus has been extensively studied. nih.gov This enzyme is notable for its metabolic promiscuity, as it can process derivatives of both glucose and galactose. nih.gov It cleaves both KDG and D-2-keto-3-deoxygalactonate (KDGal), producing pyruvate and D-glyceraldehyde in both cases. nih.gov This lack of strict stereoselectivity is a key feature of its catalytic mechanism. nih.gov Similarly, KDG aldolase from Picrophilus torridus can reversibly cleave both KDG and KDPG, as well as their galactose analogs (KDGal and KDPGal). uniprot.org

The enzyme belongs to the N-acetylneuraminate lyase superfamily of Schiff base-forming aldolases. nih.gov The catalytic mechanism involves the formation of a Schiff base intermediate with the substrate. nih.govresearchgate.net

Table 2: Substrate Promiscuity of KDG Aldolase from Picrophilus torridus

SubstrateProductsEC NumberReference
2-keto-3-deoxy-6-phosphogluconate (KDPG)Pyruvate + D-glyceraldehyde 3-phosphate4.1.2.14 uniprot.org
2-keto-3-deoxygluconate (B102576) (KDG)Pyruvate + D-glyceraldehyde4.1.2.51 uniprot.org
2-keto-3-deoxy-6-phosphogalactonate (KDPGal)Pyruvate + D-glyceraldehyde 3-phosphate4.1.2.21 uniprot.org
2-keto-3-deoxygalactonate (KDGal)Pyruvate + D-glyceraldehyde4.1.2.- uniprot.org

The catabolism of D-glucosaminate (2-amino-2-deoxy-D-gluconic acid), an amino sugar acid, provides a parallel pathway to that of gluconate. ebi.ac.uknih.gov In bacteria like Salmonella enterica, this process involves a set of enzymes encoded by the dga operon. nih.govnih.gov The key enzymes are DgaE and DgaF. nih.gov

DgaE (D-glucosaminate-6-phosphate ammonia-lyase/dehydratase): After D-glucosaminate is transported into the cell and phosphorylated to D-glucosaminate-6-phosphate (G6P), DgaE acts upon it. nih.govnih.govresearchgate.net DgaE, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, converts G6P to 2-keto-3-deoxygluconate-6-phosphate (KDGP). nih.govnih.govresearchgate.net This reaction is mechanistically interesting as DgaE is one of the few enzymes in the aminotransferase superfamily that acts on a D-amino acid substrate. nih.govresearchgate.net

DgaF (KDGP Aldolase): The KDGP generated by DgaE is then cleaved by the aldolase DgaF. nih.govresearchgate.net This retro-aldol reaction yields glyceraldehyde-3-phosphate and pyruvate. nih.govnih.govresearchgate.net DgaF's function is analogous to the KDPG aldolase (Eda) of the Entner-Doudoroff pathway, and studies have shown that DgaF and Eda can substitute for each other in their respective pathways. nih.gov

This pathway highlights how structurally similar molecules to this compound are processed through analogous enzymatic steps of dehydration and aldol (B89426) cleavage.

Glucose oxidase (GOx) (EC 1.1.3.4) is a flavoenzyme that catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone, which subsequently hydrolyzes to D-gluconic acid. rsc.orgatamanchemicals.comuniprot.org This reaction uses molecular oxygen as an electron acceptor and produces hydrogen peroxide as a byproduct. rsc.orgatamanchemicals.com

While its primary substrate is glucose, glucose oxidase has been shown to be a versatile biocatalyst capable of oxidizing other sugars. Notably, it can catalyze the oxidation of 2-deoxy-D-glucose to produce this compound (also known as 2-deoxy-D-arabino-hexonic acid). nih.govresearchgate.net This enzymatic synthesis provides a straightforward method for preparing several aldonic acids in pure water. nih.govresearchgate.net Similarly, GOx can also oxidize D-glucosamine (2-amino-2-deoxy-D-glucose) to form D-glucosaminic acid (2-amino-2-deoxy-D-gluconic acid). researchgate.net

The general mechanism involves two half-reactions: a reductive step where glucose reduces the enzyme's FAD cofactor to FADH₂, and an oxidative step where FADH₂ is re-oxidized by molecular oxygen, forming hydrogen peroxide. bioline.org.br The high specificity and efficiency of glucose oxidase make it a valuable tool in biotechnology and for the synthesis of various sugar acids. atamanchemicals.com

Enzymes in D-Glucosaminate Catabolism (e.g., DgaE, DgaF)

Structural Biology of Enzymes Interacting with this compound

Understanding the three-dimensional structures of enzymes and transport proteins provides critical insights into their mechanisms of substrate recognition and catalysis. Structural biology has been instrumental in elucidating how proteins bind to this compound and its chemical relatives.

The transport of sugar acids across the bacterial cell membrane is often mediated by tripartite ATP-independent periplasmic (TRAP) transporters, which utilize a substrate-binding protein (SBP) in the periplasm. researchgate.net CxaP from Advenella mimigardefordensis is a well-characterized SBP that is part of a novel sugar uptake system. researchgate.netresearchgate.net

Structural analysis of CxaP revealed that it consists of two domains connected by a hinge, a typical architecture for this class of proteins. researchgate.net Crystallography studies have successfully captured the protein bound to several different sugar acid ligands, including D-gluconic acid, D-xylonic acid, D-fuconic acid, and D-galactonic acid. researchgate.netresearchgate.net This makes CxaP the first structurally characterized SBP known to accept multiple sugar acid ligands. researchgate.net

Analysis of the substrate-binding site identified key amino acid residues responsible for coordinating the ligand:

Arg175: Interacts with the carboxylic group of the sugar acid. researchgate.net

Arg154 and Asn151: These residues are likely responsible for coordinating the hydroxyl groups at the C2 and C3 positions of the sugar acid. researchgate.net

This ability to bind a range of sugar acids, which differ structurally, demonstrates a degree of binding promiscuity that is unusual for TRAP SBPs, which are typically highly specific. portlandpress.com The binding affinity (KD) for these different sugars ranges from 1.9 to 8.0 µM. portlandpress.com These structural insights are crucial for understanding how bacteria can efficiently scavenge a variety of sugar acids from their environment and could inform protein engineering efforts to create novel biosensors or transport systems. researchgate.net

Conformational Studies of Enzyme-Ligand Interactions

The binding of a ligand, such as this compound or its analogs, to an enzyme is a dynamic process that often involves significant conformational changes in both molecules. These changes are fundamental to the enzyme's catalytic mechanism and are a key focus of structural biology and enzymology. A variety of sophisticated techniques are employed to elucidate the structural basis of these interactions.

Detailed structural and biochemical analyses reveal the precise nature of these enzyme-ligand complexes. For instance, in the study of 2-(acetylamino)-2-deoxy-D-gluconic acid (GlcNAc1A) catabolism, X-ray crystallography of the complex with the deacetylase PpOngB showed that the ligand directly coordinates with a zinc ion in the enzyme's active site through its carboxylate group. nih.gov This interaction, along with contributions from residues Cys97, His222, and His252, is critical for substrate binding and catalysis. nih.gov The high-resolution structure of such complexes allows for a detailed mapping of the binding pocket and the identification of key amino acid residues responsible for substrate recognition and turnover.

Beyond static crystal structures, computational methods like molecular dynamics (MD) simulations provide a view of the dynamic changes that occur upon ligand binding. These simulations can model the movement of protein domains, showing, for example, how some enzymes adopt a more "open" conformation in the presence of substrates and a more "closed" one with products. This motion is critical for catalysis, and understanding it can aid in the design of inhibitors that disrupt these necessary conformational shifts. Furthermore, these computational approaches can calculate the binding free energies for different ligands, helping to predict the most favorable enzymatic pathway for binding and release.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are also vital for studying these interactions in solution, which more closely mimics the physiological environment. NMR can track changes in the chemical environment of atoms in both the ligand and the enzyme upon complex formation. For example, studies on the complexation of D-gluconic acid with metal ions have used NMR to unravel the complex chemical exchange processes and different coordination modes occurring in solution.

Table 1: Methodologies in Conformational Analysis of Enzyme-Ligand Interactions

Methodology Information Yielded Example Application
X-Ray Crystallography Provides high-resolution, static 3D structures of enzyme-ligand complexes. Determination of the binding mode of 2-(acetylamino)-2-deoxy-D-gluconic acid in the active site of the deacetylase PpOngB. nih.gov
NMR Spectroscopy Reveals information about molecular dynamics, conformational changes in solution, and maps binding interfaces. Characterizing the various coordination modes of gluconic acid when complexed with metal ions in an aqueous solution.
Molecular Dynamics (MD) Simulations Simulates the dynamic motions of the enzyme-ligand complex over time, revealing conformational changes like domain opening/closing. Elucidation of inter- and intradomain interactions critical for catalysis in glycosyltransferases upon substrate binding.
Binding Free Energy Calculations (e.g., MM-PBSA) Estimates the affinity of a ligand for an enzyme, helping to predict binding pathways and inhibitor potency. Determining the energetically favored order of substrate binding and product release in Heptosyltransferase I.

Enzymatic Synthesis Strategies for this compound and Derivatives

Enzymatic synthesis offers a powerful alternative to traditional chemical methods for producing this compound and its derivatives. Biocatalysis provides high specificity, reducing the formation of unwanted byproducts and often allowing for reactions under milder, more environmentally friendly conditions.

Biocatalytic Production Using Thermophilic Enzymes

Thermophilic enzymes, isolated from organisms that thrive at high temperatures, are highly valued in industrial biocatalysis due to their inherent stability. This robustness allows them to withstand harsh process conditions, such as elevated temperatures and the presence of organic solvents, which can increase reaction rates and substrate solubility.

A notable example is the use of a gluconate dehydratase from the hyperthermophilic crenarchaeon Thermoproteus tenax for the production of 2-keto-3-deoxy-D-gluconate (KDG). nih.govresearchgate.net This enzyme can be produced in recombinant Escherichia coli and is easily purified due to its heat stability—a simple heat precipitation step denatures and removes most of the host proteins. nih.gov The thermophilic gluconate dehydratase efficiently and stereospecifically converts D-gluconate into KDG. nih.govresearchgate.net This biocatalytic approach is highly efficient, converting D-gluconate completely to the desired product with a final yield of approximately 90%. researchgate.netresearchgate.net

Another example involves a glucose dehydrogenase from the thermoacidophilic archaebacterium Sulfolobus solfataricus. This enzyme is capable of oxidizing 2-deoxy-D-glucose using NADP+ as a coenzyme and functions optimally at a high temperature of 77°C. core.ac.uk The use of such thermostable enzymes simplifies the production process, as the final product can often be easily separated from the heat-stable biocatalyst by ultrafiltration. nih.gov

Table 2: Examples of Thermophilic Enzymes in Deoxy-Sugar Acid Synthesis

Enzyme Source Organism Substrate(s) Product Optimal Temperature Key Advantages
Gluconate Dehydratase (GAD) Thermoproteus tenax D-Gluconate 2-Keto-3-deoxy-D-gluconate (KDG) >70°C High thermostability allows for easy purification; complete and stereospecific conversion. nih.govresearchgate.net
Glucose Dehydrogenase Sulfolobus solfataricus 2-Deoxy-D-glucose, NADP+ This compound ~77°C High operational temperature; broad substrate specificity. core.ac.uk
DEH Reductase (A1-R) Sphingomonas sp. A1 4-deoxy-L-erythro-5-hexoseulose uronic acid (DEH), NADPH 2-Keto-3-deoxy-D-gluconic acid (KDG) ~50°C Inducible enzyme with high efficiency at moderate thermophilic conditions. rcsb.org

Optimization of Enzyme-Catalyzed Oxidation Processes

The direct oxidation of 2-deoxy-D-glucose is a primary route for synthesizing this compound. This transformation is often catalyzed by oxidoreductases such as glucose oxidase (GOx) or glucose dehydrogenase (GDH). nih.govcdnsciencepub.com The process involves the oxidation of the C1 aldehyde group of the sugar to a carboxyl group, typically proceeding through a lactone intermediate which then hydrolyzes to the final acid. rsc.orgfrontiersin.org Optimizing this process is crucial for achieving high yields and making the synthesis economically viable.

Several strategies are employed to enhance the efficiency of these enzymatic oxidations:

Reaction Condition Optimization : The catalytic activity of enzymes is highly dependent on environmental factors. Key parameters such as pH, temperature, substrate concentration, and, for oxidases, oxygen supply, must be fine-tuned. For instance, the production of gluconic acid using Aspergillus niger is influenced by fermentation time, pH, and temperature. researchgate.net Similarly, the activity of glucose dehydrogenase from Arthrobacter globiformis is optimal at a specific pH and temperature (pH 5.0 and 45°C). mdpi.com

Protein Engineering : Modern genetic engineering techniques allow for the modification of enzymes to improve their catalytic properties. Mutant strains of A. niger have been developed that exhibit higher glucose oxidase activity compared to the wild type. researchgate.net Engineering can also enhance enzyme stability or alter substrate specificity.

Immobilization and Reactor Design : Immobilizing the enzyme on a solid support can enhance its stability and allow for easier separation from the reaction mixture and reuse. rsc.org The choice of reactor, such as a bubble-column reactor, can also be optimized to improve mass transfer, particularly the supply of oxygen, which is often a rate-limiting factor in oxidation reactions catalyzed by oxidases. frontiersin.org

Studies have shown that glucose oxidase can effectively catalyze the oxidation of 2-deoxy-D-glucose to this compound. nih.govresearchgate.net In Pseudomonas aeruginosa, a membrane-bound glucose dehydrogenase was found to stoichiometrically oxidize 2-deoxy-D-glucose to this compound. cdnsciencepub.com These examples underscore the potential of enzymatic oxidation, which can be significantly enhanced through systematic optimization.

Genetic and Molecular Regulation of 2 Deoxy D Gluconic Acid Metabolism

Gene Expression and Transcriptional Control

The cellular response to and metabolism of 2-deoxy-D-glucose (2-DG), the precursor to 2-deoxy-D-gluconic acid, involves significant alterations in gene expression. This transcriptional reprogramming is a key adaptive mechanism to the metabolic stress induced by 2-DG.

Modulation of Genes in Response to 2-Deoxy-D-Glucose Treatment

Treatment with 2-deoxy-D-glucose (2-DG) triggers a cascade of changes in gene expression, primarily associated with cellular stress responses. In human cells, particularly cancer cells, 2-DG induces the expression of genes related to the endoplasmic reticulum (ER) stress or the unfolded protein response (UPR). tandfonline.comnih.govasm.org This is a protective mechanism to restore protein homeostasis, which is disrupted by 2-DG's interference with protein glycosylation. nih.govresearchgate.net

Key genes upregulated in response to 2-DG treatment include those involved in the UPR such as ATF3, DDIT3 (also known as GADD153), HERPUD1, and XBP1. tandfonline.com Notably, the transcription factor ATF4 has also been observed to be induced at the mRNA level following 2-DG exposure. tandfonline.com In some cellular contexts, 2-DG can also activate p53-responsive genes like PMAIP1 and GADD45A, although this induction can occur through p53-independent pathways. tandfonline.comnih.gov

The impact of 2-DG on gene expression extends beyond the UPR. Studies have shown alterations in genes related to cell cycle regulation, apoptosis, and cytokine signaling. tandfonline.comnih.gov For instance, in combination with ionizing radiation, 2-DG can differentially regulate genes such as DUSP8, IL8, and GADD45B. tandfonline.comnih.gov In the context of viral infections, 2-DG has been shown to inhibit the expression of viral genes, including those essential for replication and reactivation from latency. asm.org

In yeast, resistance to 2-DG is associated with mutations that reduce the large-scale, genome-wide changes in mRNA abundance typically caused by the compound. plos.org This suggests that a common adaptive response is to limit the magnitude of the transcriptional response to 2-DG. plos.org

Table 1: Genes Modulated by 2-Deoxy-D-Glucose Treatment

Gene Function/Pathway Organism/Cell Type Effect of 2-DG Reference(s)
ATF3 Endoplasmic Reticulum Stress/Unfolded Protein Response Human Glioma Cells Induction tandfonline.com
DDIT3 (GADD153) Endoplasmic Reticulum Stress/Unfolded Protein Response Human Glioma Cells Induction tandfonline.com
HERPUD1 Endoplasmic Reticulum Stress/Unfolded Protein Response Human Glioma Cells Induction tandfonline.com
XBP1 Endoplasmic Reticulum Stress/Unfolded Protein Response Human Glioma Cells Induction tandfonline.com
ATF4 Endoplasmic Reticulum Stress/Unfolded Protein Response Human Glioma Cells Induction tandfonline.com
PMAIP1 p53 Response Human Glioma Cells Induction tandfonline.comnih.gov
GADD45A p53 Response Human Glioma Cells Induction tandfonline.comnih.gov
FASN Fatty Acid Synthesis HeLa Cells Downregulation nih.gov
DUSP8 Cell Cycle/Signaling Human Glioma Cells Differential Regulation tandfonline.comnih.gov
IL8 Cytokine Signaling Human Glioma Cells Differential Regulation tandfonline.comnih.gov
GADD45B Cell Cycle/Signaling Human Glioma Cells Differential Regulation tandfonline.comnih.gov
DOG1, DOG2 2-Deoxyglucose-6-Phosphate Phosphatase Saccharomyces cerevisiae Induction (not associated with resistance) plos.org

Regulation by RpoN-Dependent Activators (e.g., DgaR)

In certain bacteria, the metabolism of aminated sugars related to gluconic acid is under the control of the alternative sigma factor RpoN (σ⁵⁴) and associated transcriptional activators. A key example is the regulation of the dga operon in Salmonella enterica, which is responsible for the utilization of D-glucosaminate (2-amino-2-deoxy-D-gluconic acid). nih.govnih.govebi.ac.uk

The transcription of the dgaABCDEF operon, which encodes a phosphotransferase system (PTS) permease and enzymes for D-glucosaminate catabolism, is dependent on RpoN and an RpoN-dependent activator designated as DgaR. nih.govnih.govebi.ac.uk DgaR is essential for the expression of the dga operon, and its gene is typically located near the operon it regulates. nih.govresearchgate.net This regulatory system ensures that the genes for D-glucosaminate metabolism are expressed only when the substrate is available. The DgaR protein likely functions by binding to an upstream activating sequence and, in conjunction with RpoN-containing RNA polymerase, initiating transcription of the dga operon.

Genetic Engineering for Enhanced Production or Altered Pathways

The metabolic pathways involving this compound and its precursors are targets for genetic engineering to enhance the production of valuable compounds or to create novel metabolic routes. These efforts primarily focus on microbial systems due to their metabolic versatility and ease of genetic manipulation.

Manipulation of KDG Aldolase (B8822740) Activity in Filamentous Fungi

One strategy for producing 2-keto-3-deoxy-D-gluconic acid (KDG) involves the manipulation of KDG aldolase activity in filamentous fungi, such as Aspergillus niger. google.com KDG aldolase cleaves KDG into pyruvate (B1213749) and D-glyceraldehyde. google.com By reducing or eliminating the activity of this enzyme, the degradation of KDG is blocked, leading to its accumulation.

Genetic modifications to achieve this can include the deletion of the gene encoding KDG aldolase or mutations that inhibit the expression or function of the enzyme. google.com This approach has been proposed as a method to develop filamentous fungi as production hosts for KDG and other sugar acid derivatives through fermentation processes. google.com

Metabolic Engineering Approaches in Microbial Systems

Broader metabolic engineering strategies in various microorganisms aim to optimize the production of sugar acids, including those derived from 2-deoxy-D-glucose. researchgate.net These approaches often involve a multi-faceted approach:

Pathway Engineering : Overexpressing key enzymes involved in the desired metabolic pathway can increase the flux towards the target product. researchgate.net

Deletion of Competing Pathways : Eliminating metabolic pathways that consume the precursor or the final product can enhance yield. researchgate.net For example, in the context of producing sugar acids, genes for competing catabolic pathways might be deleted. researchgate.net

Cofactor Balancing : Ensuring an adequate supply of cofactors, such as NAD(P)H, is crucial for efficient redox reactions in the metabolic pathway. researchgate.net

Synthetic biology tools like CRISPR-Cas systems are increasingly being used for precise genetic modifications to implement these strategies. researchgate.net In Pseudomonas plecoglossicida, an industrial producer of 2-keto-D-gluconate (2KGA), understanding the regulation of the kgu operon, which is involved in 2KGA catabolism, is crucial for engineering strains with improved production capabilities. nih.gov

Evolutionary Aspects of this compound Pathways in Microorganisms

The metabolic pathways for utilizing compounds like this compound and its amino-derivative, D-glucosaminate, are not universally distributed among microorganisms. Their presence and regulatory mechanisms provide insights into the evolutionary adaptation of microbes to different nutritional environments.

The pathway for D-glucosaminate catabolism, involving the dga operon and its RpoN-dependent regulator DgaR, has a limited phylogenetic distribution. Orthologs of the dga genes are primarily found in certain enteric bacteria and a few species within the phylum Firmicutes. nih.govebi.ac.uk This suggests a more recent evolutionary origin or horizontal gene transfer of this metabolic capability, allowing these specific microbes to exploit a niche carbon and nitrogen source. The DgaF aldolase, which cleaves 2-keto-3-deoxygluconate (B102576) 6-phosphate, shares the same catalytic activity as Eda, the aldolase in the well-established Entner-Doudoroff pathway, and these two enzymes can functionally substitute for each other. nih.govebi.ac.uk This functional redundancy and shared ancestry of enzymes highlight the modular nature of metabolic evolution.

Synthesis and Derivatives of 2 Deoxy D Gluconic Acid for Research Applications

Chemical and Chemoenzymatic Synthesis Methodologies

The generation of 2-deoxy-D-gluconic acid is accomplished through both purely chemical means and, more commonly, through chemoenzymatic processes that leverage the high specificity of biological catalysts. These methods are critical for producing the compound in sufficient purity and quantity for research.

The most direct and widely utilized precursor for the synthesis of this compound is 2-deoxy-D-glucose. The conversion is an oxidation reaction at the C1 position. Chemoenzymatic methods are favored due to their high selectivity and mild reaction conditions.

One established method involves the use of microorganisms. Fermentation of a medium containing 2-deoxy-D-glucose with a specific strain of Pseudomonas aeruginosa has been shown to yield the corresponding 2-deoxy-D-gluconate salt with high efficiency. biosynth.com For instance, a fermentation containing 5% 2-deoxy-D-glucose can result in a 77% theoretical yield of barium 2-deoxy-D-gluconate. biosynth.com This biological oxidation is catalyzed by dehydrogenases present in the microorganism. escholarship.org

Alternatively, isolated enzymes can be employed for this transformation. Commercial preparations of glucose oxidase, an enzyme that catalyzes the oxidation of D-glucose, have been demonstrated to cause the complete dehydrogenation of a 5% solution of 2-deoxy-D-glucose to this compound. biosynth.com Similarly, glucose dehydrogenase from Pseudomonas aeruginosa can stoichiometrically oxidize 2-deoxy-D-glucose to this compound. escholarship.org

Table 1: Chemoenzymatic Production of this compound
MethodBiocatalystPrecursorReported YieldReference
Bacterial FermentationPseudomonas aeruginosa2-Deoxy-D-glucose77% theoretical biosynth.com
Enzymatic OxidationGlucose Oxidase2-Deoxy-D-glucoseComplete conversion biosynth.com
Enzymatic OxidationGlucose Dehydrogenase2-Deoxy-D-glucoseStoichiometric escholarship.org

Direct asymmetric synthesis of this compound is not a commonly reported strategy in the available scientific literature. The prevalent methods rely on the inherent chirality of the starting material, 2-deoxy-D-glucose, which is readily available. The chemoenzymatic oxidation methods described previously preserve the stereochemistry of the precursor, directly yielding the D-configuration of the gluconic acid derivative. Research into the asymmetric synthesis of related compounds, such as the analog 2-amino-2-deoxy-D-gluconic acid, is more common, where it serves as a chiral building block for other molecules like amino acids. researchgate.netresearchgate.net

Strategies for this compound Production from Precursors (e.g., 2-deoxy-D-glucose)

Synthesis of Phosphorylated Derivatives

Phosphorylated derivatives of this compound are significant as they represent key intermediates in cellular metabolism and can act as specific enzyme inhibitors. Their synthesis is crucial for studying these biological pathways.

This compound 6-phosphate, also known as 2-deoxy-6-phospho-D-gluconic acid, is a known metabolite and enzyme inhibitor. escholarship.orgebi.ac.uk Research has shown that this compound is formed when macrophages metabolize 2-deoxy-D-glucose. escholarship.org

An enzymatic approach for its synthesis has been described. This method utilizes the enzyme glucose-6-phosphate dehydrogenase, which catalyzes the oxidation of the precursor 2-deoxy-D-glucose-6-phosphate. This stable phosphate (B84403) ester is converted to this compound-6-phosphate with the concomitant reduction of a cofactor like NAD. In research applications, 2-deoxy-6-phospho-D-gluconate has been identified as a competitive inhibitor of the Salmonella deglycase FraB, and its binding to the enzyme has been confirmed using native mass spectrometry. ebi.ac.uk

While the 6-phosphate derivative is a well-documented metabolite, other phosphorylated forms of this compound itself are not widely reported in the reviewed literature. Studies on the metabolism of 2-deoxy-D-glucose often identify other phosphorylated compounds such as 2-deoxy-D-glucose 1-phosphate, UDP-2-deoxy-D-glucose, and 2-deoxy-D-glucose 1,6-diphosphate. escholarship.org However, these are phosphorylated derivatives of the precursor sugar, 2-deoxy-D-glucose, rather than the oxidized gluconic acid.

This compound 6-Phosphate

Preparation and Research Applications of this compound Analogs

Analogs of this compound, where functional groups are modified, are synthesized for various research applications, including their use as enzyme inhibitors or as chiral synthons.

One important analog is 2-amino-2-deoxy-D-gluconic acid , also known as D-glucosaminic acid. It is a component of some bacterial lipopolysaccharides and can be synthesized by the catalytic oxidation of D-glucosamine using molecular oxygen over a palladium-bismuth catalyst on active charcoal, with reported yields of 70%. researchgate.net In research, it is used as a starting material from the "chiral pool" for the asymmetric synthesis of various amino acids and glycosidase inhibitors. researchgate.netresearchgate.net

Another class of analogs involves the substitution of the C2-hydroxyl group with a halogen. For example, methyl 2-chloro-2-deoxy-D-mannonate can be synthesized from a protected D-gluconate derivative, methyl 3,4;5,6-di-O-isopropylidene-D-gluconate, by treating it with triphenylphosphine (B44618) and carbon tetrachloride. researchgate.netresearchgate.net This chloro-derivative serves as a key intermediate in chemical synthesis, for instance, in routes leading to the production of 2-deoxy-D-glucose. researchgate.netresearchgate.net

A third significant analog is 2-acetamido-2-deoxy-D-glucono-δ-lactone . This compound is a cyclic ester (lactone) formed from N-acetyl-D-glucosaminic acid. vulcanchem.com Its synthesis typically involves the oxidation of N-acetyl-D-glucosamine, followed by lactonization. vulcanchem.com This analog is a potent competitive inhibitor of β-hexosaminidase and O-GlcNAcase (hOGA). vulcanchem.com This inhibitory activity makes it a valuable tool in research related to lysosomal storage disorders and conditions where protein O-GlcNAcylation is dysregulated, such as Alzheimer's disease and type 2 diabetes.

Table 2: Selected Analogs of this compound and Their Applications
Analog NameStructural ModificationTypical PrecursorKey Research ApplicationReference
2-Amino-2-deoxy-D-gluconic acid-OH at C2 replaced by -NH₂D-GlucosamineChiral synthon for asymmetric synthesis of amino acids. researchgate.netresearchgate.net
Methyl 2-chloro-2-deoxy-D-mannonate-OH at C2 replaced by -Cl (manno configuration)Methyl 3,4;5,6-di-O-isopropylidene-D-gluconateChemical intermediate for synthesis of other sugars (e.g., 2-deoxy-D-glucose). researchgate.netresearchgate.net
2-Acetamido-2-deoxy-D-glucono-δ-lactone-OH at C2 replaced by -NHCOCH₃; forms a 1,5-lactoneN-Acetyl-D-glucosamineCompetitive inhibitor of β-hexosaminidase and O-GlcNAcase. vulcanchem.com

2-Amino-2-Deoxy-D-Gluconic Acid (D-Glucosaminic Acid)

2-Amino-2-deoxy-D-gluconic acid, also known as D-glucosaminic acid, is an amino sugar acid derived from the oxidation of D-glucosamine. It is a naturally occurring compound found as a component of bacterial lipopolysaccharides. tandfonline.comaustinpublishinggroup.comnih.gov

Synthesis:

The synthesis of D-glucosaminic acid can be achieved through several methods, primarily involving the oxidation of D-glucosamine.

Catalytic Oxidation: A common method involves the aerobic oxidation of D-glucosamine hydrochloride using molecular oxygen in the presence of a catalyst. One effective catalytic system employs palladium-bismuth on activated charcoal (Pd-Bi/C). tandfonline.com This process offers high selectivity and occurs under mild conditions, such as atmospheric pressure and near-room temperature, with reaction times as short as three hours. tandfonline.com The mechanism is believed to proceed via oxidative dehydrogenation. tandfonline.com

Enzymatic Synthesis: D-glucosaminic acid can be prepared on a large scale through the enzymatic oxidation of D-glucosamine. nih.gov Enzymes like glucose oxidase from Aspergillus niger can catalyze this reaction. nih.gov More specifically, glucosamine (B1671600) oxidase, isolated from fungal strains such as Aspergillus terreus, has been shown to be highly effective and specific for converting glucosamine into glucosaminic acid. austinpublishinggroup.com This biocatalytic approach is valued for its high regioselectivity and stereoselectivity. austinpublishinggroup.com

Research Applications:

D-glucosaminic acid is a versatile molecule utilized in various research contexts.

Chiral Synthon: It serves as a valuable starting material, or chiral synthon, in the asymmetric synthesis of other complex molecules, including specific amino acids and various glycosidase inhibitors. tandfonline.comnih.gov

Bacteriology and Glycoscience: As a component of bacterial lipopolysaccharides, it is important in studies of bacterial cell walls and metabolism. austinpublishinggroup.comebi.ac.uk In Salmonella enterica, for instance, D-glucosaminic acid can be used as a carbon and nitrogen source through a specific phosphotransferase system. ebi.ac.uk Its structural similarity to other sugars makes it a useful tool in glycoscience for investigating carbohydrate-related processes.

Biochemical Research: It has been used in the synthesis of N-acyl derivatives, such as diosgenyl N-(D-gluconyl)-2-amino-2-deoxy-β-D-glucopyranoside, for developing compounds with potential biological activities. ug.edu.pl Acylation studies of D-glucosaminic acid itself have led to the formation of various unsaturated lactone derivatives, providing insights into its chemical reactivity. nih.gov

Table 1: Properties of D-Glucosaminic Acid

Property Value Source
Synonyms 2-Amino-2-deoxy-D-gluconic acid, D-Glucosamic acid chemimpex.combiosynth.com
CAS Number 3646-68-2 chemimpex.combiosynth.com
Molecular Formula C₆H₁₃NO₆ chemimpex.combiosynth.com
Molecular Weight 195.17 g/mol chemimpex.combiosynth.com
Appearance White to off-white powder chemimpex.com
Melting Point 235 - 245 °C chemimpex.com

| Optical Rotation | [a]20D = -14 to -15° (c=2.5 in 1M HCl) | chemimpex.com |

2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone

2-Acetamido-2-deoxy-D-glucono-1,5-lactone, also known as N-acetyl-D-glucosamino-1,5-lactone, is a lactone (cyclic ester) derivative of N-acetylglucosamine. cymitquimica.com It is a potent inhibitor of specific enzymes involved in carbohydrate metabolism.

Synthesis:

The synthesis of this lactone and its derivatives often starts from protected forms of glucosamine. A common synthetic route for its sulfonylhydrazone derivatives involves a multi-step process:

Condensation of N-acetyl-3,4,6-tri-O-acetyl-d-glucosamine with arenesulfonylhydrazines. researchgate.net

Oxidation of the resulting product with manganese dioxide (MnO₂) to form the glucono-1,5-lactone sulfonylhydrazones. researchgate.net

Research Applications:

The primary research application of 2-acetamido-2-deoxy-D-glucono-1,5-lactone stems from its role as an enzyme inhibitor.

Enzyme Inhibition: It is a well-established inhibitor of β-hexosaminidases. ebi.ac.uk More specifically, it shows potent, competitive inhibition of human O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (HexA and HexB). researchgate.net These enzymes are critical in the regulation of post-translational protein glycosylation.

Therapeutic Development: Because of its inhibitory activity against hOGA, it is a compound of therapeutic interest for conditions where O-GlcNAcylation is dysregulated, such as in neurodegenerative diseases like Alzheimer's disease. ebi.ac.uk

Biochemical Probe: Its inhibitory properties make it an invaluable tool for researchers studying glycosidase function, carbohydrate metabolism, and the biological roles of the enzymes it targets. ebi.ac.uk For example, it has been used in sperm-zona pellucida binding assays to investigate the role of N-acetylglucosaminidase (NAG) in fertilization. ebi.ac.uk

Table 2: Inhibitory Activity of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Derivatives

Compound Target Enzyme Inhibition Constant (Ki) Source
1-Naphthalenesulfonylhydrazone derivative (5f) hOGA 27 nM researchgate.net

| 1-Naphthalenesulfonylhydrazone derivative (5f) | hHexB | 6.8 nM | researchgate.net |

Halogenated Derivatives (e.g., 2-Deoxy-2-Fluoro-D-Gluconic Acid)

Halogenated derivatives of 2-deoxy-D-glucose, particularly the fluorinated versions, are significant in both research and clinical settings. While much of the research focuses on the glucose analog, 2-deoxy-2-fluoro-D-glucose (2-FG), its metabolite, 2-deoxy-2-fluoro-D-gluconic acid, has also been identified and studied. frontiersin.org

Synthesis:

The synthesis of these derivatives primarily focuses on the fluorination of glucose precursors.

Synthesis of 2-Deoxy-2-fluoro-D-glucose (2-FG): A rapid, stereospecific synthesis involves the reaction of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol with potassium bifluoride (KHF₂). rsc.org

Synthesis of Radiolabeled [¹⁸F]FDG: For applications in positron emission tomography (PET), the 18F-labeled version is synthesized. A common method is the reaction of 3,4,6-tri-O-acetyl-D-glucal with 18F-labeled acetyl hypofluorite, followed by acid hydrolysis to remove the acetyl groups. google.com Another approach involves a nucleophilic substitution of mannose triflate with the [¹⁸F]fluoride ion. nih.gov

Metabolism to 2-Deoxy-2-Fluoro-D-Gluconic Acid: In the model plant Arabidopsis thaliana, 2-deoxy-2-fluoro-D-gluconic acid was identified as one of the major end products of 2-FG metabolism. frontiersin.org This conversion is thought to occur via the oxidation of 2-FG, potentially through the action of glucose oxidase or dehydrogenase enzymes, which would convert the glucose analog to a lactone intermediate that is subsequently hydrated to the gluconic acid form. frontiersin.org

Research Applications:

The research applications of halogenated derivatives are extensive, particularly for the fluorinated compounds.

Cancer Research: 2-Deoxy-D-glucose (2-DG) and its halogenated analogs are studied as potential anticancer agents because they inhibit glycolysis, a metabolic pathway often upregulated in cancer cells. mdpi.commdpi.comnih.gov Fluorinated derivatives, in particular, have shown potent cytotoxic effects in glioblastoma models, especially under hypoxic conditions. mdpi.com

Medical Imaging: The radioisotope-labeled version, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), is a crucial radiotracer in PET imaging. mdpi.com It is widely used in clinical oncology to trace glucose uptake in metabolically active cancer cells and in neurology to study brain metabolism. frontiersin.org

Plant Science: [¹⁸F]FDG has been used as a tracer to study photoassimilate translocation, solute transport, and carbon allocation in plants. frontiersin.orgresearchgate.net Understanding its metabolism to products like 2-deoxy-2-fluoro-D-gluconic acid is vital for interpreting these imaging studies. frontiersin.orgnih.gov

Structural Biology: Structural studies of halogen-substituted 2-DG derivatives provide insights into their interactions with proteins, which helps in understanding their distinct biological activities. mdpi.comnih.gov For 2-FG, computational studies have examined its electrostatic interactions with enzymes like pyranose 2-oxidase. mdpi.comnih.gov

Table 3: Halogenated Derivatives of 2-Deoxy-D-Glucose and Their Applications

Compound Research Application Source
2-Deoxy-2-fluoro-D-glucose (2-FG) Anticancer agent (glioblastoma), structural studies with proteins mdpi.commdpi.com
2-Deoxy-2-chloro-D-glucose (2-CG) Anticancer agent (glioblastoma) mdpi.com
2-Bromo-2-deoxy-D-glucose (2-BG) Anticancer agent (glioblastoma) mdpi.com
2-Deoxy-2,2-difluoro-D-glucose (2,2-diFG) Anticancer agent (glioblastoma) mdpi.com
2-Deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) PET imaging radiotracer (oncology, neurology), plant imaging frontiersin.orgmdpi.comresearchgate.net

| 2-Deoxy-2-fluoro-D-gluconic acid | Metabolite of FDG in plants, used in metabolic pathway studies | frontiersin.org |

Advanced Analytical Methodologies for Research on 2 Deoxy D Gluconic Acid

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for isolating and measuring the concentration of 2-deoxy-D-gluconic acid in various research samples. High-Performance Liquid Chromatography and Gas Chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used method for the analysis of this compound and its parent compound, 2-deoxy-D-glucose (2-DG). This technique offers high sensitivity and selectivity, which is crucial for distinguishing 2-DG and its metabolites from structurally similar and highly abundant monosaccharides like glucose in biological samples. nih.gov

In a typical HPLC-MS/MS setup for 2-DG analysis, a Luna NH2 analytical column may be used with an isocratic elution of water and acetonitrile (B52724). nih.gov The mass spectrometer is often operated in negative ion mode, where 2-DG can be detected as the [M-H]⁻ ion at m/z 163. nih.gov Further fragmentation in the MS/MS analysis can yield a major product ion at m/z 85, providing a specific transition (m/z 163 → 85) for multiple-reaction monitoring (MRM), which enhances the accuracy of quantification. nih.gov The use of an internal standard, such as ¹³C₆-2-DG, is common practice to ensure precision. nih.gov

In plant metabolomics studies, HPLC-MS has been instrumental in identifying 2-deoxy-2-fluoro-gluconic acid, a derivative of the radiotracer 2-deoxy-2-fluoro-D-glucose (FDG). frontiersin.org Analysis on an Acquity UPLC BEH amide column with a water and acetonitrile gradient allowed for the detection of the ion at m/z 197.0464, corresponding to the monoisotopic mass of C₆H₁₀O₅¹⁹F⁻. frontiersin.org Fragmentation of this ion resulted in secondary ions at m/z 179.0359 (loss of H₂O) and m/z 177.0401 (loss of HF), which helped in its putative identification. frontiersin.org

Parameter High-Performance Liquid Chromatography (HPLC)
Coupled Detector Mass Spectrometry (MS/MS) nih.gov
Column Types Luna 3 μm NH2 (2 x 100 mm) nih.gov, Acquity UPLC BEH amide (15 cm × 2.1 mm, 1.7 μm) frontiersin.org, Supelco apHera amino (15 cm × 4.6 mm, 5 μm) frontiersin.org, Anion-exchange column (Hamilton RCX-10, 250 x 4.1 mm, 7-μm) google.com
Mobile Phase Water and acetonitrile mixtures nih.govfrontiersin.org, 18 mM NaOH in water google.com
Detection Mode Negative ion electrospray ionization (ESI) nih.govfrontiersin.org
Key Application Separation and quantification of 2-deoxy-D-glucose and its metabolites from other monosaccharides in biological samples. nih.gov

Gas Chromatography (GC) for Derivatives

Gas Chromatography (GC) is another established technique for the analysis of sugars and their derivatives, including 2-deoxy-D-glucose. google.com However, due to the non-volatile nature of these compounds, a chemical derivatization step is necessary to convert them into volatile substances suitable for GC analysis. google.com A common derivatization procedure involves reacting the compound with a trimethylsilylating agent, such as trimethylsilylimidazole in pyridine, to produce a volatile trimethylsilylated derivative. google.com

While GC is a powerful tool, the need for derivatization can introduce complexity to the analytical workflow. google.com The purity of the original compound is indirectly inferred from the analysis of its derivative. google.com The choice of stationary phase in the GC column is critical for achieving good separation of different sugar derivatives. core.ac.uk For hydroxy acids, silicone stationary phases like OV-1, OV-17, QF-1, and XE-60 have been used. core.ac.uk

Parameter Gas Chromatography (GC)
Requirement Chemical derivatization to form volatile compounds. google.com
Derivatization Agent Trimethylsilylating agents (e.g., trimethylsilylimidazole). google.com
Stationary Phases Silicone-based phases (e.g., OV-1, OV-17, QF-1, XE-60) for hydroxy acids. core.ac.uk
Key Application Analysis of the purity of 2-deoxy-D-glucose through its volatile derivatives. google.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Metabolic Tracing

Spectroscopic and spectrometric techniques are indispensable for determining the precise molecular structure of this compound and its precursors, as well as for tracing their metabolic pathways in biological systems. researchgate.netnih.govnumberanalytics.comjchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Fate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the structure of molecules and studying metabolic pathways. numberanalytics.comjchps.com In the context of 2-deoxy-D-glucose metabolism, NMR has been used to identify and confirm the structure of its metabolites. researchgate.netnih.gov For instance, in studies with the fluorinated analog 2-deoxy-2-fluoro-D-glucose (FDG), ¹⁹F NMR has been employed to observe the signals of FDG and its metabolites in tissues. nih.gov

In plant studies, after feeding FDG to leaf tissue, NMR analysis of the extracts helped to identify metabolites like FDG-6-phosphate and 2-deoxy-2-fluoro-maltose. nih.gov The structural elucidation was based on ¹H-¹H and ¹H-¹³C correlation experiments. frontiersin.org For example, the characteristic correlations in a ¹H-¹H dqfCOSY spectrum can reveal the signals for specific protons in the molecule. frontiersin.org Furthermore, ¹³C NMR studies using ¹³C-labeled glucose have been used to trace the flux through metabolic pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov

Technique Application in this compound Research Key Findings/Capabilities
¹⁹F NMR Tracing the metabolism of 2-deoxy-2-fluoro-D-glucose (FDG). nih.govObserved FDG and its metabolites (FDG-6-phosphate, 2-deoxy-2-fluoro-D-mannose) in tissues. nih.gov
¹H-¹H and ¹H-¹³C Correlation NMR Structural elucidation of FDG metabolites in plants. frontiersin.orgnih.govConfirmed the structures of FDG-6-phosphate and 2-deoxy-2-fluoro-maltose. nih.gov
¹³C NMR Metabolic flux analysis using ¹³C-labeled glucose. nih.govTraced carbon flow through glycolysis and the pentose phosphate pathway. nih.gov

Mass Spectrometry (MS) and MS/MS Fragmentation for Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. numberanalytics.com When coupled with a separation technique like HPLC, and particularly when used in tandem (MS/MS), it becomes a powerful tool for identifying unknown metabolites. researchgate.netnih.govjchps.com

In the investigation of 2-deoxy-D-glucose metabolism, MS and MS/MS have been crucial for the identification of metabolites like 2-deoxy-2-fluoro-gluconic acid. researchgate.netnih.gov The identification is often based on the accurate mass measurement of the parent ion and the analysis of its fragmentation pattern. frontiersin.org For example, the putative identification of 2-deoxy-2-fluoro-gluconic acid was supported by its exact monoisotopic mass and the characteristic loss of water (H₂O) and hydrogen fluoride (B91410) (HF) upon fragmentation. frontiersin.org The fragmentation pattern provides structural information that helps to distinguish between isomers. whitman.edu

Technique Application in this compound Research Key Findings/Capabilities
High-Resolution MS Identification of metabolites based on accurate mass. frontiersin.orgfrontiersin.orgPutatively identified 2-deoxy-2-fluoro-gluconic acid and other metabolites of FDG. frontiersin.org
MS/MS Fragmentation Structural elucidation of metabolites. frontiersin.orgresearchgate.netnih.govProvided evidence for the structure of 2-deoxy-2-fluoro-gluconic acid through characteristic neutral losses (H₂O and HF). frontiersin.org
LC-MS Metabolic fingerprinting and analysis of glycolysis inhibition. nih.govnih.govAnalyzed the effect of 2-deoxy-D-glucose on the metabolome over time. nih.gov

Radiotracer Applications in Metabolic Research

Radiotracer studies, often utilizing positron emission tomography (PET), are a cornerstone of in vivo metabolic research. researchgate.netjchps.comnih.gov The use of radiolabeled glucose analogs, such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), allows for the non-invasive imaging and quantification of glucose uptake and metabolism in living organisms. frontiersin.orgfrontiersin.org

¹⁸F-FDG is a glucose surrogate where the hydroxyl group at the C-2 position is replaced by the positron-emitting radioisotope ¹⁸F, which has a half-life of 109.8 minutes. frontiersin.org Because the fluorine atom is small, ¹⁸F-FDG mimics glucose and is taken up by cells via glucose transporters. frontiersin.org Once inside the cell, it is phosphorylated to ¹⁸F-FDG-6-phosphate, which is then largely trapped intracellularly. frontiersin.org

While ¹⁸F-FDG is widely used, research has shown that its metabolism can go beyond this initial phosphorylation step, leading to the formation of other metabolites, including the corresponding gluconic acid derivative. frontiersin.orgfrontiersin.org The identification of these downstream metabolites is crucial for a complete understanding of the metabolic fate of the tracer. researchgate.netnih.gov Other radiolabeled analogs, such as ¹¹C-labeled 2-deoxy-D-glucose, have also been developed for measuring regional brain glucose metabolism. science.gov The choice of radiotracer depends on the specific research question and the imaging modality being used.

Radiotracer Application Key Metabolic Finding Related to this compound
2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) In vivo imaging of glucose uptake and metabolism. frontiersin.orgfrontiersin.orgMetabolism of ¹⁸F-FDG can lead to the formation of 2-deoxy-2-fluoro-gluconic acid. frontiersin.orgfrontiersin.org
¹¹C-2-deoxy-D-glucose Measuring regional brain glucose metabolism. science.govUsed to trace glucose metabolism in vivo. science.gov
¹³C-labeled 2-deoxy-D-glucose Metabolic flux analysis. medchemexpress.commedchemexpress.comUsed as a stable isotope tracer to follow metabolic pathways without radiation. medchemexpress.commedchemexpress.com
²H-labeled 2-deoxy-D-glucose (2-DG-d2) Deuterium metabolic imaging (DMI). acs.orgA non-ionizing alternative to ¹⁸F-FDG for imaging metabolic trapping. acs.org

Use of Labeled Analogs (e.g., [18F]FDG) for Pathway Elucidation in Plants

The elucidation of metabolic pathways in plants is essential for understanding plant physiology, growth, and responses to environmental stress. nih.gov Advanced analytical methodologies, particularly the use of labeled analogs, have become indispensable for tracing the complex biochemical transformations that occur within plant cells. researchgate.net For investigating the metabolism related to this compound, the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG) serves as a powerful research tool. frontiersin.org

[18F]FDG is a radioactive surrogate for glucose where the hydroxyl group at the C-2 position is replaced by the positron-emitting radioisotope fluorine-18 (B77423) ([18F]). frontiersin.org This structural similarity allows it to be recognized by glucose transporters and enter metabolic pathways, making it an effective tracer for monitoring sugar transport and metabolism in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov While initially presumed that its metabolism in plants would be limited to phosphorylation, similar to animal cells, detailed studies have revealed a more complex metabolic fate. researchgate.net

Key research in the model plant Arabidopsis thaliana has been pivotal in uncovering the downstream metabolites of FDG. nih.gov In these studies, plant tissues were administered a stable (non-radioactive) fluorine-19 labeled FDG. nih.gov The subsequent analysis of leaf extracts using sophisticated analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allowed for the identification of several major metabolic end products. nih.govnih.gov

The crucial finding from this research was the identification of 2-deoxy-2-fluoro-gluconic acid as a significant metabolite. frontiersin.orgfrontiersin.org This discovery directly demonstrates a metabolic pathway in plants that can oxidize a 2-deoxy-glucose analog at the C1 position. Beyond this, researchers identified three other major fluorinated metabolites, indicating that FDG is channeled into multiple significant pathways. researchgate.netnih.gov The identified end products and the metabolic pathways they implicate are detailed in the table below.

Table 1: Major Metabolites of FDG Identified in Arabidopsis thaliana

Metabolite Implicated Metabolic Pathway Analytical Method for Identification
2-deoxy-2-fluoro-gluconic acid Oxidation / Glycolysis High-Resolution Mass Spectrometry (MS)
FDG-6-phosphate (FDG-6-P) Glycolysis Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR)
2-deoxy-2-fluoro-maltose Starch Degradation / Metabolism Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR)
Uridine-diphosphate-FDG (UDP-FDG) Nucleotide Sugar Pathway / Glycoside Biosynthesis High-Resolution Mass Spectrometry (MS)

Data sourced from studies on Arabidopsis thaliana leaf extracts. researchgate.netnih.govfrontiersin.org

These findings show that FDG metabolism in plants is considerably more diverse than in animal cells and is not limited to the formation of FDG-6-phosphate. nih.govnih.gov The identification of 2-deoxy-2-fluoro-maltose suggests involvement in starch metabolism, while the presence of UDP-FDG points towards the synthesis of nucleotide sugars, which are precursors for glycosides. nih.govfrontiersin.org

The elucidation of these metabolic products, including the fluorinated version of this compound, is critical for accurately interpreting PET imaging studies that use [18F]FDG to track photoassimilate distribution and carbon allocation in plants. nih.govresearchgate.net Understanding that the radioactive signal from [18F]FDG can represent not just the initial analog but also a suite of downstream metabolites ensures a more precise understanding of sugar dynamics in response to various physiological conditions and environmental stimuli. nih.gov

Biotechnological and Industrial Research Prospects of 2 Deoxy D Gluconic Acid

Microbial Fermentation for Production

Microbial fermentation is a cornerstone for the production of sugar acids, offering a preferred alternative to chemical synthesis methods which often require harsh conditions. researchgate.netatamanchemicals.com The biotransformation of sugars into acids like 2-deoxy-D-gluconic acid can be achieved using whole-cell catalysts in controlled fermentation environments.

The selection of a suitable microbial strain is critical for efficient production. Research has identified several microorganisms capable of catalyzing the oxidation of the precursor, 2-deoxy-D-glucose.

Pseudomonas aeruginosa has been demonstrated as an effective producer of this compound. nih.gov Studies have shown that fermentation of a medium containing 2-deoxy-D-glucose with a specific strain of P. aeruginosa can yield barium 2-deoxy-D-gluconate. nih.gov This particular strain is also capable of directly producing other salts, including those of calcium, magnesium, manganese, and iron. nih.gov Furthermore, cell-free extracts from P. aeruginosa have been shown to effectively oxidize 2-deoxy-D-glucose to this compound. asm.orgnih.gov

Aspergillus niger is an industrial workhorse for producing the parent compound, gluconic acid, through submerged fermentation. nih.govnih.govresearchgate.net While its primary application is the high-yield conversion of glucose, the key enzyme involved, glucose oxidase (GOD), also shows activity towards 2-deoxy-D-glucose. nih.govfrontiersin.org However, the catalytic efficiency of GOD from A. niger is lower with 2-deoxy-D-glucose as a substrate compared to D-glucose. frontiersin.org Some strains of A. niger are known to metabolize D-gluconate by first dehydrating it to form 2-keto-3-deoxy-D-gluconate (KDG), a related derivative, indicating the presence of relevant metabolic pathways that could be harnessed. google.com

The table below summarizes the key microorganisms investigated for the production of this compound and related compounds.

Table 1: Selected Microorganisms in this compound Research

Microorganism Role in Production Key Findings Citations
Pseudomonas aeruginosa Direct fermentation of 2-deoxy-D-glucose Can produce various salts of this compound. Achieved a 77% theoretical yield of the barium salt. nih.gov

Fermentation Process Development and Yield Improvement

Developing an optimal fermentation process is essential for maximizing product yield and economic viability. For this compound, research has provided insights into effective fermentation conditions.

In studies using Pseudomonas aeruginosa, a successful fermentation was conducted in a medium containing 5% 2-deoxy-D-glucose along with barium carbonate, which serves to neutralize the acid produced and precipitate it as a salt. nih.gov This process resulted in a high theoretical yield of 77% for barium 2-deoxy-D-gluconate. nih.gov

While specific, large-scale fermentation parameters for this compound are not extensively detailed, the established processes for gluconic acid production with Aspergillus niger offer a valuable blueprint. These industrial processes typically employ fed-batch submerged fermentation to maintain optimal substrate concentration and manage viscosity. nih.govrsc.org Critical parameters that are tightly controlled include temperature (around 34°C), pH (maintained between 6.0 and 6.5 with alkali addition), and, crucially, a high dissolved oxygen concentration, as the enzymatic oxidation is an aerobic process. nih.govresearchgate.netrsc.org Applying these principles would be a logical starting point for improving the yield of this compound.

The table below outlines key parameters from relevant fermentation processes.

Table 2: Fermentation Parameters for 2-Deoxy-D-Gluconate and Related Acids

Parameter Value/Condition Microorganism Product Citation
Substrate 5% 2-deoxy-D-glucose Pseudomonas aeruginosa Barium 2-deoxy-D-gluconate nih.gov
Additive Barium Carbonate Pseudomonas aeruginosa Barium 2-deoxy-D-gluconate nih.gov
Yield 77% (theoretical) Pseudomonas aeruginosa Barium 2-deoxy-D-gluconate nih.gov
pH Control 6.0 - 6.5 Aspergillus niger D-Gluconic Acid rsc.org

Metabolic Engineering for Production of this compound and Derivatives

Metabolic engineering offers powerful tools to optimize microbial strains for the efficient production of specific sugar acids by redirecting carbon flux towards the desired product. researchgate.net This involves the targeted modification of cellular metabolic pathways, such as deleting genes of competing pathways or overexpressing genes for rate-limiting enzymes. researchgate.netresearchgate.net

While specific metabolic engineering strategies targeting this compound are not widely published, research on its derivatives, particularly 2-keto-3-deoxy-D-gluconic acid (KDG), provides a clear roadmap. In Aspergillus niger, which can be a good starting host for KDG production due to its ability to produce the precursor gluconate, a key engineering strategy has been identified. google.com The metabolic pathway in some A. niger strains involves the cleavage of KDG by a KDG-aldolase. google.com Therefore, a promising approach is to create a genetically modified strain with reduced KDG-aldolase activity. google.com By knocking out or downregulating the gene for this enzyme, the breakdown of KDG is prevented, leading to its accumulation as the final product. google.com

Similar principles have been applied in other bacteria. For instance, in Gluconobacter japonicus, the production of 2-keto-D-gluconate was increased by 63.81% by knocking out a gene encoding a competing dehydrogenase and overexpressing the gluconate-2-dehydrogenase responsible for its synthesis. frontiersin.org These examples demonstrate that by understanding the native metabolic network, strains can be rationally engineered to become efficient cell factories for this compound or its valuable derivatives.

Potential as a Platform Chemical and Intermediate in Biorefineries

There is a significant industrial shift towards using bio-based platform chemicals to replace those derived from petroleum. researchgate.net Sugar acids are a prominent class of these molecules, identified as top value-added chemicals from biomass. researchgate.net The parent compound, D-gluconic acid, is already a high-volume commercial chemical, and others like D-glucaric acid are recognized for their potential as building blocks for biopolymers, detergents, and corrosion inhibitors. researchgate.netnih.govpolimi.it

As a C6 sugar acid, this compound holds similar potential as a versatile platform chemical. Its structure, featuring a carboxylic acid group and multiple hydroxyl groups, allows for a range of chemical modifications. It could serve as a monomer for the synthesis of novel biodegradable polymers, such as polyesters and polyamides, contributing to a circular economy. Furthermore, its chelating properties, common among sugar acids, could find applications in pharmaceuticals or as a binder for metal ions. The development of efficient biotechnological production routes for this compound could unlock its potential as a key intermediate in next-generation biorefineries, converting renewable biomass into a diverse portfolio of sustainable products. researchgate.net

Future Research Directions for 2 Deoxy D Gluconic Acid

Elucidation of Novel Metabolic Pathways and Enzymatic Activities

Future research will likely focus on uncovering new metabolic routes involving 2-deoxy-D-gluconic acid. While it is known to be an intermediate in some bacterial pathways, a comprehensive understanding of its metabolic fate in a wider range of organisms is still lacking. google.com For instance, in some strains of Aspergillus niger, D-gluconate is dehydrated to form 2-keto-3-deoxy-D-gluconate (KDG), which is then cleaved by KDG-aldolase. google.com However, genomic analyses of other Aspergillus species have not found evidence for this pathway, suggesting alternative or yet-undiscovered metabolic strategies. google.com

The identification of novel enzymes that act on this compound or its derivatives is a key area of investigation. For example, the conversion of D-glucosaminic acid to 2-keto-3-deoxy-D-gluconic acid is catalyzed by D-glucosaminic acid dehydrase. smolecule.com Similarly, the catabolism of 2-(acetylamino)-2-deoxy-D-gluconic acid (GlcNAc1A), a product of oxidative chitin (B13524) degradation, is initiated by the deacetylase OngB. nih.gov Further exploration may reveal new enzymes with unique specificities and catalytic mechanisms. In the thermoacidophilic euryarchaeon Picrophilus torridus, a novel 2-keto-3-deoxygluconate-specific aldolase (B8822740) has been identified in the nonphosphorylative Entner-Doudoroff pathway. genome.jp

Research into the metabolism of related compounds can also provide clues. For example, studies on the glucose analog 2-deoxy-2-fluoro-D-glucose (FDG) in Arabidopsis thaliana identified 2-deoxy-2-fluoro-gluconic acid as a major metabolic end product, suggesting the presence of oxidative pathways, although the specific enzymes involved remain to be elucidated. frontiersin.org

Advanced Genetic and Synthetic Biology Approaches for Pathway Engineering

Metabolic engineering and synthetic biology offer powerful tools to manipulate and optimize pathways involving this compound for various applications. researchgate.net A primary goal is the production of valuable chemicals. For instance, genetically modified filamentous fungi, such as Aspergillus niger, with reduced 2-Keto-3-Deoxy-Gluconate (KDG) aldolase activity are being developed for the production of KDG and other sugar acid derivatives. google.com

Strategies for pathway engineering include:

Overexpression of key enzymes : Increasing the expression of enzymes in a desired pathway can enhance the production of the target compound.

Deletion of competing pathways : Eliminating metabolic pathways that consume precursors or the product itself can redirect metabolic flux towards the desired product. researchgate.net

Cofactor balancing : Optimizing the availability of redox cofactors like NADH and NADPH is crucial for the efficiency of many enzymatic reactions. researchgate.net

Advanced tools like CRISPR-Cas systems are enabling more precise and efficient genetic modifications for these purposes. researchgate.net Retrobiosynthetic approaches are also being used to design novel pathways. This involves identifying a target molecule and working backward to design a synthetic pathway using enzymes from different organisms. mit.edu For example, a synthetic pathway for D-glucaric acid production in E. coli was constructed by recruiting three different enzymes from three different organisms. mit.edu

Structural and Functional Studies of Interacting Proteins and Enzymes

Understanding the three-dimensional structure and function of enzymes that interact with this compound is crucial for rational enzyme engineering and inhibitor design. X-ray crystallography and other structural biology techniques can reveal the architecture of enzyme active sites and provide insights into substrate binding and catalysis.

For example, the crystal structure of OngB, a carbohydrate de-N-acetylase involved in the catabolism of 2-(acetylamino)-2-deoxy-D-gluconic acid, has been solved, revealing details of its catalytic mechanism. nih.gov Such structural information can guide site-directed mutagenesis studies to alter enzyme properties like substrate specificity, activity, and stability.

Functional studies are also essential to characterize the roles of these proteins in cellular processes. For instance, research on Salmonella enterica has shown that the dga operon encodes a phosphotransferase system (PTS) permease and other enzymes required for the utilization of D-glucosaminate (2-amino-2-deoxy-D-gluconic acid) as a carbon and nitrogen source. ebi.ac.uk The characterization of such systems helps to build a more complete picture of the metabolic networks involving this compound.

Exploration of Biological Roles in Diverse Organisms and Ecosystems

This compound and its derivatives are found in a variety of organisms and ecosystems, but their specific biological roles are often not fully understood. It is considered a primary metabolite, meaning it is directly involved in the growth, development, or reproduction of an organism. hmdb.ca

In bacteria, these compounds are often intermediates in the catabolism of sugars. For example, 2-keto-3-deoxy-D-gluconic acid is an intermediate in the Entner-Doudoroff pathway, which is used by some bacteria to metabolize glucose. rsc.org It is also involved in the utilization of hexuronates like D-glucuronic acid and D-galacturonic acid in many proteobacteria. asm.org

The presence of 2-amino-2-deoxy-D-gluconic acid has been identified in bacteria associated with plants like alfalfa and the common bean, suggesting a potential role in plant-microbe interactions. smolecule.com Furthermore, 2-keto-3-deoxy-D-gluconic acid has been detected in various foods of animal origin, which could make it a potential biomarker for the consumption of these foods. hmdb.ca

Future research will likely involve metabolomic studies to identify and quantify this compound and its derivatives in a wider range of organisms and environmental samples. This will help to elucidate their distribution and potential ecological significance.

Development of Novel Research Tools and Biosensors Based on this compound

The unique properties of this compound and its analogs make them valuable for the development of new research tools and biosensors. For example, the fluorinated analog 2-deoxy-2-fluoro-D-glucose (FDG) is widely used as a tracer in positron emission tomography (PET) to study glucose uptake and metabolism in medical imaging. frontiersin.org Its application in plant imaging is also an active area of research. frontiersin.org

The development of biosensors for the specific detection and quantification of this compound and related compounds is another promising research direction. These biosensors could be based on enzymes that specifically recognize these molecules or on specific transcriptional regulators. For instance, a biosensor for D-2-hydroxyglutarate has been developed using the specific transcriptional regulator DhdR. nih.gov A similar approach could potentially be used for this compound.

These biosensors could have a wide range of applications, from monitoring industrial fermentation processes to detecting biomarkers for diseases. The development of growth-coupled biosensors in microorganisms like E. coli is another innovative approach that could be adapted for the detection of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for detecting 2-deoxy-D-gluconic acid in irradiated glucose solutions?

  • Methodological Answer : Detection involves derivatization with trimethylsilyl (TMS) agents (pyridine, hexamethyldisilazane, trimethylchlorosilane) followed by gas chromatography-mass spectrometry (GC-MS). Calibration uses internal standards like D-arabitol or D-mannitol. For example, 14C-labeled this compound as an internal standard improves recovery rates . GC-MS parameters (e.g., temperature gradients, mass spectra at specific m/z values) are critical for resolving overlapping peaks (e.g., 5-deoxygluconic acid vs. This compound) .

Q. How does gamma irradiation dose and gas environment influence the yield of this compound?

  • Methodological Answer : Yields increase linearly with radiation dose up to 500 Krad (G-value = 0.62 in He-degassed solutions). N₂O saturation enhances yields (1.1–2.2× higher than He) due to increased OH radical production. Initial G-values in He: 0.62 (this compound) and 0.20 (gluconic acid), while N₂O increases gluconic acid yield more significantly (G = 0.38 vs. 0.20) .

Q. What pH adjustments are necessary to quantify free acid vs. lactone forms of this compound?

  • Methodological Answer : At pH 3.5, 62% exists as free acid and 38% as lactone. Adjusting to pH 9.0 ensures near-complete lactone皂化 (saponification) into free acid after 3 hours. Quantification via GC-MS must account for total acid (free + lactone) .

Q. How can overlapping GC peaks for structurally similar sugar acids be resolved?

  • Methodological Answer : Use high-resolution GC-MS with scan times ≤8 sec to distinguish overlapping peaks (e.g., 5-deoxygluconic acid elutes after this compound). Reference mass spectra (e.g., m/z 147, 205, 217 for this compound) and internal standards (D-mannitol) improve specificity .

Q. What are the key steps in synthesizing this compound via photoredox catalysis?

  • Methodological Answer : Water-soluble iridium photoredox catalysts enable isomerization of D-glucose under light irradiation. Reaction conditions (pH, catalyst concentration, irradiation wavelength) must optimize radical generation and selectivity .

Q. How do chain scission reactions during glucose radiolysis affect the distribution of sugar acids?

  • Methodological Answer : Chain scission contributes minimally (G = 0.12) to total sugar acid yields. Major products (90%) are 6-carbon acids (e.g., this compound), while <10% are ≤5-carbon acids (e.g., glyceric acid). This indicates C1 radical attack dominates over chain cleavage .

Advanced Research Questions

Q. How to resolve contradictions in reported G-values for this compound across studies?

  • Methodological Answer : Discrepancies arise from glucose concentration differences. For example, G(this compound) decreases from 0.95 (0.01 M glucose) to 0.68 (0.055 M glucose) in N₂O, while gluconic acid increases inversely. Replicate experiments under controlled glucose concentrations and radical scavengers (e.g., OH• quenchers) clarify mechanisms .

Q. What experimental designs differentiate cytotoxic carbonyls from non-toxic sugar acids in radiolyzed glucose?

  • Methodological Answer : Cytotoxic α,β-unsaturated carbonyls (from enolization of dicarbonyl sugars) are absent in sugar acids (e.g., this compound). Separate acidic and neutral fractions via anion exchange chromatography, then assess cytotoxicity (e.g., bacterial inhibition assays) .

Q. How to optimize GC-MS parameters for quantifying trace sugar acids in complex matrices?

  • Methodological Answer : Use splitless injection, low oven ramp rates (2–4°C/min), and selective ion monitoring (SIM) for target m/z (e.g., 333 for D-gluconic acid). Validate with spike-recovery tests (85–110% recovery) and limit of detection (LOD) <0.1 µg/mL .

Q. What mechanistic pathways explain the formation of this compound vs. gluconic acid during radiolysis?

  • Methodological Answer : C1 radical formation initiates pathways: (i) H₂O elimination and reduction produce this compound, while (ii) disproportionation oxidation yields gluconic acid. Isotopic labeling (e.g., 13C-glucose) and electron paramagnetic resonance (EPR) track radical intermediates .

Q. How to validate the role of OH radicals in N₂O-saturated systems using competitive kinetics?

  • Methodological Answer : Introduce OH• scavengers (e.g., tert-butanol) to N₂O-saturated solutions. Compare yield reductions (e.g., gluconic acid drops by ~50% with scavengers) to confirm OH• dominance. Kinetic modeling (e.g., time-resolved pulse radiolysis) quantifies radical contributions .

Q. What advanced spectral techniques complement GC-MS for identifying unknown sugar acids?

  • Methodological Answer : Use high-resolution LC-MS/MS (Q-TOF) or NMR (1H/13C) to resolve isomeric acids (e.g., 2-deoxy vs. 5-deoxygluconic acid). For example, 13C NMR distinguishes lactone ring signals (δ 175–180 ppm) from free acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.